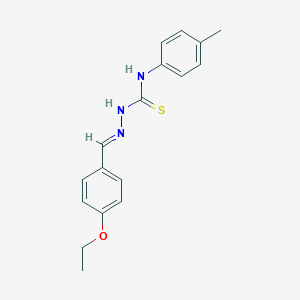![molecular formula C23H30N6O4 B323919 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323919.png)
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide is a complex organic compound with a molecular formula of C23H30N6O4 and a molecular weight of 454.5 g/mol This compound is characterized by its unique structure, which includes a nonanoyl group, a phenylcarbamoyl hydrazinyl group, and a phenylurea group
Métodos De Preparación
The synthesis of 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide involves multiple steps, typically starting with the preparation of the nonanoyl and phenylcarbamoyl hydrazinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It may be used in the development of new materials or as a component in specialized industrial processes
Mecanismo De Acción
The mechanism of action of 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparación Con Compuestos Similares
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide can be compared with other similar compounds, such as:
1-Palmitoyl-2-(9′-Oxo-Nonanoyl)-Glycerophosphocholine: This compound shares a similar nonanoyl group but differs in its overall structure and biological activity.
Other Phenylurea Derivatives: Compounds with phenylurea groups may have similar reactivity but differ in their specific substituents and resulting properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H30N6O4 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
1-[[9-oxo-9-[2-(phenylcarbamoyl)hydrazinyl]nonanoyl]amino]-3-phenylurea |
InChI |
InChI=1S/C23H30N6O4/c30-20(26-28-22(32)24-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(31)27-29-23(33)25-19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,26,30)(H,27,31)(H2,24,28,32)(H2,25,29,33) |
Clave InChI |
TVYBCOSWGKMJBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[(E)-indol-3-ylidenemethyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B323840.png)
![3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B323841.png)


![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B323844.png)

![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B323847.png)
![1-(4-methylphenyl)-3-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiourea](/img/structure/B323850.png)


![(2E)-2-[1-(biphenyl-4-yl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B323857.png)

